molecular formula C8H5F2N B8090190 3-Ethynyl-2,4-difluoroaniline

3-Ethynyl-2,4-difluoroaniline

Cat. No. B8090190
M. Wt: 153.13 g/mol
InChI Key: QCCGEUXXCJVBLL-UHFFFAOYSA-N
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Description

3-Ethynyl-2,4-difluoroaniline is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopic and Structural Investigations : The spectroscopic and structural properties of difluoroaniline derivatives, closely related to 3-Ethynyl-2,4-difluoroaniline, have been studied using various techniques. These studies provide insights into the molecular structure, vibrational spectra, and physicochemical properties of these molecules, which are crucial for understanding their chemical behavior and potential applications (Kose, Karabacak, & Atac, 2015).

  • Quantum Chemical Computational Studies : Research on 2,4-difluoroaniline, a molecule similar to this compound, has focused on its potential in nonlinear optics (NLO) applications. Quantum chemical studies reveal important electronic characteristics like HOMO and LUMO energies, indicating the molecule's stability and suitability for NLO applications (Selvam et al., 2020).

  • Organometallic Chemistry and Sensing Applications : Ethynyl functionality in organometallic compounds has been utilized for creating nanostructures and sensors. For example, Pt-ethynyl-based structures exhibit fluorescence quenching properties that can be used for sensing applications, especially in detecting explosives (Samanta & Mukherjee, 2013).

  • Catalytic Applications in Organic Synthesis : The ethynyl group, as part of a larger molecular structure, plays a crucial role in catalytic processes. For instance, palladium-catalyzed reactions involving the ethynyl group are significant in the modification and synthesis of complex organic molecules, indicating its potential in synthetic chemistry (Ano, Tobisu, & Chatani, 2011).

  • Electrochemical Reduction of CO2 : Ethynyl-functionalized catalysts, such as Re(ethynyl-bpy)(CO)3Cl, have been shown to efficiently reduce CO2 to CO, demonstrating potential in environmental applications like carbon capture and utilization (Zhanaidarova et al., 2018).

properties

IUPAC Name

3-ethynyl-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-2-5-6(9)3-4-7(11)8(5)10/h1,3-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCGEUXXCJVBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.